Slightly Higher Acidity Compared to Phenylboronic Acid
The predicted pKa of 5,6,7,8-tetrahydronaphthalen-1-ylboronic acid is 8.71 ± 0.20 . This indicates slightly higher acidity than the widely used phenylboronic acid, which has an experimental pKa of 8.83 . This difference in acid strength can influence the boronic acid's equilibrium with its boronate form in aqueous or protic media, potentially affecting its reactivity and binding affinity in certain conditions.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 8.71 ± 0.20 (Predicted) |
| Comparator Or Baseline | Phenylboronic acid: 8.83 |
| Quantified Difference | ΔpKa ≈ -0.12 |
| Conditions | Predicted value for target compound; experimental value for phenylboronic acid at 25°C. |
Why This Matters
This slight difference in pKa can be a critical factor in optimizing reaction conditions or designing molecules where the boronic acid's protonation state impacts target binding.
